An In-depth Technical Guide to 3,3'-[Oxybis(methylene)]bis[3-ethyl-oxetane]: Properties and Applications
An In-depth Technical Guide to 3,3'-[Oxybis(methylene)]bis[3-ethyl-oxetane]: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-[Oxybis(methylene)]bis[3-ethyl-oxetane], also known by its synonym bis(3-ethyl-3-oxetanylmethyl) ether, is a difunctional oxetane monomer that has garnered significant interest in the field of polymer chemistry. Its unique structure, featuring two strained four-membered oxetane rings linked by an ether group, makes it a valuable building block for the synthesis of high-performance polymers. This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on its application in cationic photopolymerization, a process with significant advantages in various industrial applications, including coatings, adhesives, and 3D printing.
Molecular Structure and Identification
The fundamental identity of a chemical compound lies in its molecular structure. Understanding this structure is key to predicting and interpreting its physical and chemical behavior.
Molecular Structure:
Caption: Molecular Structure of 3,3'-[Oxybis(methylene)]bis[3-ethyl-oxetane]
Key Identifiers:
| Identifier | Value |
| CAS Number | 18934-00-4[1][2][3][4] |
| Molecular Formula | C₁₂H₂₂O₃[1][3] |
| Molecular Weight | 214.3 g/mol [1][5] |
| IUPAC Name | 3-ethyl-3-[(3-ethyloxetan-3-yl)methoxymethyl]oxetane[1] |
| Synonyms | Bis(3-ethyl-3-oxetanylmethyl) ether, Di[1-ethyl-(3-oxetanyl)methyl] ether |
Physical Properties
The physical properties of 3,3'-[Oxybis(methylene)]bis[3-ethyl-oxetane] are critical for its handling, storage, and processing. It is typically a colorless to light yellow liquid.[6] A summary of its key physical data is presented below.
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 275 °C | [2][7] |
| Density | 0.992 g/cm³ | [2][7] |
| Flash Point | 91 °C | [2][7] |
| Vapor Pressure | 0.009 mmHg at 25°C | [7] |
| Solubility | Moderately soluble in organic solvents | [4] |
Chemical Properties and Reactivity
The chemical behavior of 3,3'-[Oxybis(methylene)]bis[3-ethyl-oxetane] is dominated by the presence of the two strained oxetane rings. This ring strain makes the molecule susceptible to ring-opening reactions, a characteristic that is harnessed in polymerization processes.
Cationic Ring-Opening Polymerization (CROP)
The most significant chemical property of this monomer is its ability to undergo cationic ring-opening polymerization (CROP).[8] This process is typically initiated by a photoinitiator that generates a strong acid upon exposure to UV or LED light.
Mechanism of Cationic Photopolymerization:
Caption: Generalized workflow for cationic photopolymerization of oxetanes.
The polymerization is initiated by the protonation of the oxygen atom in one of the oxetane rings, forming a tertiary oxonium ion. This highly reactive species is then attacked by the oxygen atom of another monomer molecule, leading to the opening of the first ring and the propagation of the polymer chain. The difunctional nature of 3,3'-[Oxybis(methylene)]bis[3-ethyl-oxetane] allows for the formation of a cross-linked polyether network, resulting in a solid, durable material.
This polymerization process offers several advantages over traditional free-radical polymerization, including a lack of inhibition by oxygen, lower shrinkage, and improved thermal and mechanical properties of the resulting polymers.
Synthesis
A general method for the preparation of 3,3'-[Oxybis(methylene)]bis[3-ethyl-oxetane] involves the reaction of 3-ethyl-3-hydroxymethyloxetane.[9] A patented synthesis procedure describes the following two-step process:[9]
Experimental Protocol: Synthesis of 3,3'-[Oxybis(methylene)]bis[3-ethyl-oxetane]
Step 1: Esterification
-
To a solution of 3-ethyl-3-hydroxymethyloxetane in a suitable solvent, an acid-binding agent (e.g., a tertiary amine) is added.
-
The mixture is cooled, and an acyl chloride or sulfonyl chloride is added dropwise while maintaining the temperature.
-
The reaction is stirred until completion, monitored by a suitable analytical technique (e.g., TLC or GC).
-
The reaction mixture is then worked up to isolate the intermediate ester.
Step 2: Condensation
-
The intermediate ester is dissolved in a suitable solvent.
-
An alkali (e.g., sodium hydroxide or potassium hydroxide) is added to the solution.
-
The mixture is heated and stirred to facilitate the condensation reaction.
-
Upon completion, the reaction is cooled, and the product, 3,3'-[Oxybis(methylene)]bis[3-ethyl-oxetane], is isolated and purified, typically by distillation under reduced pressure.
This method is reported to provide good yields and high purity, making it suitable for industrial-scale production.[9]
Applications
The primary application of 3,3'-[Oxybis(methylene)]bis[3-ethyl-oxetane] is as a reactive diluent or a primary monomer in cationic UV-curable formulations.[4][6] Its low viscosity and high reactivity make it an excellent component in:
-
UV-curable coatings: Providing hard, chemically resistant, and durable finishes.
-
UV inks: Enabling rapid curing and good adhesion to various substrates.
-
UV adhesives: Offering fast bonding and high bond strength.
-
3D printing: As a component in photopolymer resins for stereolithography (SLA) and other vat polymerization technologies.
The resulting polyether network exhibits excellent thermal stability and mechanical properties, making it suitable for demanding applications.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 3,3'-[Oxybis(methylene)]bis[3-ethyl-oxetane]. It is classified as harmful if swallowed and may cause eye irritation.[2] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dry place away from sources of ignition. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3,3'-[Oxybis(methylene)]bis[3-ethyl-oxetane] is a versatile and valuable monomer in the field of polymer science. Its unique combination of physical and chemical properties, particularly its ability to undergo efficient cationic ring-opening polymerization, makes it a key component in the formulation of high-performance UV-curable materials. As research and development in areas such as advanced coatings, adhesives, and additive manufacturing continue to grow, the demand for specialized monomers like this is expected to increase, paving the way for new and innovative applications.
References
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PubChemLite. Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-. Available from: [Link]
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PubChem. Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-. Available from: [Link]
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Synthonix. 3,3'-(Oxybis(methylene))bis(3-ethyloxetane). Available from: [Link]
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GM CHEMICAL. Oxybis(methylene))bis(3-ethyloxetane) [18934-00-4] 99.0%min. Available from: [Link]
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RadTech. Cationic Photopolymerization of 3- Benzyloxymethyl -3-ethyl-oxetane. Available from: [Link]
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Pharmaffiliates. 3-Ethyl-3[[(3-ethyloxetane-3-yl)methoxy]methyl]oxetane. Available from: [Link]
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ResearchGate. Synthesis of polymers containing pseudohalide groups by cationic polymerization, 1. Homopolymerization of 3,3‐bis(azidomethyl)oxetane and its copolymerization with 3‐chloromethyl‐3‐(2,5,8‐trioxadecyl)oxetane. Available from: [Link]
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